
3-bromo-1H-indole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-bromo-1H-indole-2-carboxamide is a chemical compound that belongs to the class of indole derivatives. It has gained significant attention in the scientific community due to its potential applications in various fields such as medicinal chemistry, drug discovery, and organic synthesis.
Mécanisme D'action
The mechanism of action of 3-bromo-1H-indole-2-carboxamide is not fully understood. However, it has been reported to inhibit the activity of certain enzymes such as topoisomerase II and histone deacetylase (HDAC). Inhibition of these enzymes leads to the inhibition of cancer cell proliferation and induction of apoptosis.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-bromo-1H-indole-2-carboxamide have been extensively studied. It has been reported to have cytotoxic effects on cancer cells by inducing apoptosis. It has also been shown to have anti-inflammatory and analgesic effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. In addition, it has been reported to have antifungal and antibacterial effects by inhibiting the growth of certain microorganisms.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-bromo-1H-indole-2-carboxamide in lab experiments is its high potency and selectivity towards certain enzymes such as HDAC. It is also relatively easy to synthesize and can be obtained in large quantities. However, one of the limitations of using 3-bromo-1H-indole-2-carboxamide is its potential toxicity towards normal cells. Therefore, careful evaluation of its toxicity and safety profile is necessary before its use in clinical settings.
Orientations Futures
There are several future directions for the study of 3-bromo-1H-indole-2-carboxamide. One of the directions is the development of more potent and selective analogs of the compound for use in cancer therapy. Another direction is the investigation of its potential use in combination with other anticancer drugs to enhance their efficacy. Furthermore, the study of its potential use in other diseases such as inflammatory and infectious diseases is also an area of future research.
Méthodes De Synthèse
The synthesis of 3-bromo-1H-indole-2-carboxamide can be achieved by several methods. One of the commonly used methods is the reaction of 3-bromoindole with cyanamide in the presence of a base such as potassium carbonate. The reaction takes place in a solvent such as dimethylformamide (DMF) at a temperature of around 80°C for several hours. Another method involves the reaction of 3-bromoindole with carbonyldiimidazole (CDI) in the presence of a base such as triethylamine. The reaction takes place in a solvent such as dichloromethane (DCM) at room temperature for several hours.
Applications De Recherche Scientifique
3-bromo-1H-indole-2-carboxamide has been extensively studied for its potential applications in medicinal chemistry and drug discovery. It has been reported to have anticancer activity by inhibiting the proliferation of cancer cells. It has also been studied for its potential use as an antifungal and antibacterial agent. Furthermore, it has been reported to have anti-inflammatory and analgesic properties. In addition to its medicinal properties, 3-bromo-1H-indole-2-carboxamide has been studied for its potential use in organic synthesis as a building block for the synthesis of various compounds.
Propriétés
IUPAC Name |
3-bromo-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrN2O/c10-7-5-3-1-2-4-6(5)12-8(7)9(11)13/h1-4,12H,(H2,11,13) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MXWHMYZFAOYIBX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C(N2)C(=O)N)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.07 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(1-methylpyrazol-4-yl)-N-[5-(trifluoromethyl)-1H-1,2,4-triazol-3-yl]propanamide](/img/structure/B7530474.png)
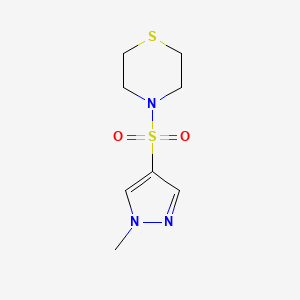
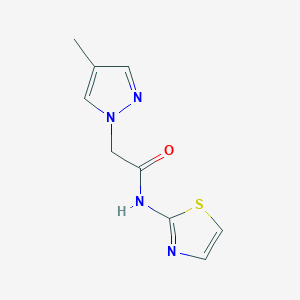

![4-fluoro-N-[2-[[1-(methylamino)-1-oxopropan-2-yl]amino]-2-oxoethyl]benzamide](/img/structure/B7530521.png)
![2-[1-(Diethylsulfamoylamino)ethyl]-4-fluoro-1-methoxybenzene](/img/structure/B7530534.png)
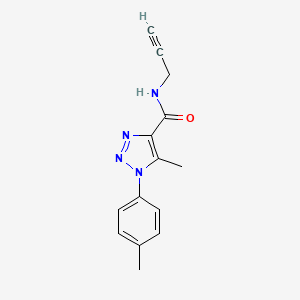

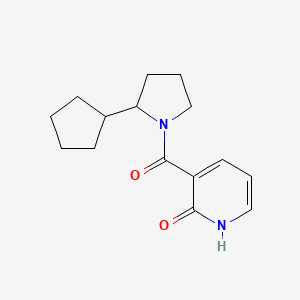
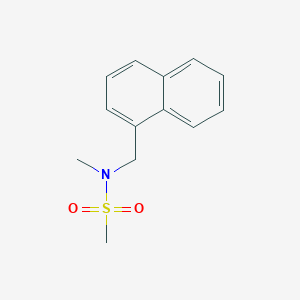

![N-[(2,3-dimethoxyphenyl)methyl]methanesulfonamide](/img/structure/B7530562.png)
![N-[5-(5-bromothiophen-2-yl)-1H-pyrazol-3-yl]acetamide](/img/structure/B7530569.png)